molecular formula C19H28OSi B12541415 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one CAS No. 654643-83-1

5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one

Cat. No.: B12541415
CAS No.: 654643-83-1
M. Wt: 300.5 g/mol
InChI Key: CNRHMSWSRSGLPI-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one: is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with dimethyl and trimethylsilyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 4,4-dimethylcyclohexane-1,3-dione with hexamethyldisilazane (HMDS) to form an intermediate, which is then subjected to further reactions to introduce the trimethylsilyl and octadiynyl groups .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In synthetic chemistry, 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Industry: In industrial applications, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action for 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one involves its ability to undergo various chemical transformations. The presence of the trimethylsilyl group can influence the reactivity of the compound, making it more susceptible to nucleophilic attacks. The cyclohexene ring provides a stable framework for these reactions, allowing for the formation of a wide range of products .

Comparison with Similar Compounds

  • 6,6-Dimethyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one
  • 5,5-Dimethyl-8-(trimethylsilyl)-7-octyne-2,4-dione

Comparison: Compared to similar compounds, 5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one is unique due to the presence of both the trimethylsilyl and octadiynyl groups.

Properties

CAS No.

654643-83-1

Molecular Formula

C19H28OSi

Molecular Weight

300.5 g/mol

IUPAC Name

5,5-dimethyl-3-(8-trimethylsilylocta-1,7-diynyl)cyclohex-2-en-1-one

InChI

InChI=1S/C19H28OSi/c1-19(2)15-17(14-18(20)16-19)12-10-8-6-7-9-11-13-21(3,4)5/h14H,6-9,15-16H2,1-5H3

InChI Key

CNRHMSWSRSGLPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)C#CCCCCC#C[Si](C)(C)C)C

Origin of Product

United States

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